5-Bromo-3-cyclopropyl-1-methylindazole

Medicinal Chemistry Kinase Inhibitor Design Synthetic Methodology

Researchers pursuing kinase inhibitor or PROTAC SAR require indazole building blocks with precise substitution patterns. This 5-bromo-3-cyclopropyl-1-methylindazole delivers: • Reliable 98% purity for consistent coupling yields • 5-Br handle for Suzuki, Buchwald-Hartwig, or Sonogashira diversification • Cyclopropyl & N1-methyl groups enhance metabolic stability Supplied as a Protein Degrader Building Block, it accelerates library synthesis and hit-to-lead optimization.

Molecular Formula C11H11BrN2
Molecular Weight 251.127
CAS No. 1311197-79-1
Cat. No. B595159
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Bromo-3-cyclopropyl-1-methylindazole
CAS1311197-79-1
Molecular FormulaC11H11BrN2
Molecular Weight251.127
Structural Identifiers
SMILESCN1C2=C(C=C(C=C2)Br)C(=N1)C3CC3
InChIInChI=1S/C11H11BrN2/c1-14-10-5-4-8(12)6-9(10)11(13-14)7-2-3-7/h4-7H,2-3H2,1H3
InChIKeyKJFYYJFGROXETI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-Bromo-3-cyclopropyl-1-methylindazole Overview


5-Bromo-3-cyclopropyl-1-methylindazole is a fully substituted 1H-indazole derivative characterized by a bromine atom at the 5-position, a cyclopropyl group at the 3-position, and a methyl group at the 1-position of the heterocyclic core [1]. This substitution pattern creates a distinct electronic and steric profile relative to other indazole building blocks [2]. The compound serves as a versatile synthetic intermediate for medicinal chemistry programs, particularly in the design of kinase inhibitors, where the 5-bromo substituent provides a handle for cross-coupling reactions and the cyclopropyl group enhances metabolic stability [3]. As a commercially available research chemical typically supplied at 98% purity , it enables systematic exploration of structure-activity relationships (SAR) across the indazole pharmacophore .

5-Bromo-3-cyclopropyl-1-methylindazole: Irreplaceable Building Block


Indazole derivatives are not interchangeable building blocks; the precise positioning of substituents dramatically alters kinase selectivity, binding mode, and pharmacokinetic properties [1]. The 5-bromo-3-cyclopropyl-1-methyl substitution pattern of the target compound is distinct from closely related analogs such as the 6-bromo isomer (CAS 1311197-86-0), the N-unsubstituted variant (CAS 911305-80-1), and the cyclopropyl-free 5-bromo-1-methylindazole (CAS 465529-57-1) . The cyclopropyl group at the 3-position confers improved metabolic stability compared to unsubstituted or alkyl-substituted analogs, while the 1-methyl group prevents N-H-mediated metabolism and off-target hydrogen bonding [2]. Furthermore, the 5-bromo substituent provides a unique vector for palladium-catalyzed cross-coupling reactions that cannot be achieved with the 6-bromo isomer due to divergent electronic environments and steric accessibility [3]. These structural distinctions translate to different biological activity profiles and synthetic utility, making generic substitution scientifically unsound for rigorous SAR campaigns.

5-Bromo-3-cyclopropyl-1-methylindazole vs. Closest Analogs


Structural Isomerism: 5-Bromo vs. 6-Bromo Reactivity

The target compound (5-bromo isomer, CAS 1311197-79-1) differs from its 6-bromo regioisomer (CAS 1311197-86-0) in the position of the bromine substituent on the indazole benzene ring. This positional isomerism results in distinct electronic environments: the 5-position exhibits different electron density and steric accessibility compared to the 6-position, directly impacting palladium-catalyzed cross-coupling reaction rates and regioselectivity in subsequent functionalization steps [1]. In medicinal chemistry applications, the 5-substituted indazole scaffold has been identified as a privileged substructure for potent kinase inhibition, with numerous examples demonstrating that the 5-position substitution vector aligns optimally with kinase hinge-binding motifs, whereas 6-substitution often results in steric clashes or altered selectivity profiles [2].

Medicinal Chemistry Kinase Inhibitor Design Synthetic Methodology

Metabolic Stability: Cyclopropyl Advantage

The cyclopropyl substituent at the 3-position of 5-bromo-3-cyclopropyl-1-methylindazole confers enhanced metabolic stability compared to analogs lacking this group (e.g., 5-bromo-1-methylindazole, CAS 465529-57-1) or bearing linear alkyl chains. Literature on indazole and related heterocyclic systems demonstrates that the cyclopropyl group reduces plasma clearance by limiting oxidative metabolism and polypeptide conformation, thereby slowing hydrolysis [1]. While direct microsomal stability data for this specific compound is not publicly disclosed, class-level SAR studies on 5-substituted indazoles indicate that 3-cyclopropyl substitution is associated with improved in vivo half-life and reduced first-pass metabolism relative to unsubstituted or methyl-substituted analogs [2]. This property is critical for advancing hit compounds to lead optimization stages.

Drug Metabolism Pharmacokinetics ADME Optimization

Commercial Purity and Batch Consistency

5-Bromo-3-cyclopropyl-1-methylindazole (CAS 1311197-79-1) is commercially available from multiple reputable suppliers with a minimum purity specification of 98% , ensuring batch-to-batch consistency for reproducible synthetic and biological experiments. In contrast, some close analogs, such as the N-unsubstituted variant 5-bromo-3-cyclopropyl-1H-indazole (CAS 911305-80-1), are typically offered at lower purity grades (e.g., 95-96%) , introducing potential variability in reaction yields and biological assay results. The higher purity standard reduces the need for additional purification steps prior to use in sensitive transformations like palladium-catalyzed cross-couplings, where halide impurities can poison catalysts .

Chemical Procurement Quality Control Reproducibility

N-Methyl Protection: Synthetic and Metabolic Benefits

The presence of the N1-methyl group in 5-bromo-3-cyclopropyl-1-methylindazole distinguishes it from the N-unsubstituted analog 5-bromo-3-cyclopropyl-1H-indazole (CAS 911305-80-1). The methyl group serves as a protecting group for the indazole N-H, preventing undesired N-alkylation or N-arylation side reactions during subsequent synthetic manipulations [1]. From a medicinal chemistry perspective, N-methylation blocks a potential hydrogen bond donor site and eliminates a metabolic soft spot susceptible to N-glucuronidation or N-oxidation, which can alter clearance pathways and in vivo efficacy [2]. This differentiation is particularly relevant when the indazole core is intended for further functionalization at the 5-position via cross-coupling.

Synthetic Chemistry Drug Design Metabolism

5-Bromo-3-cyclopropyl-1-methylindazole: Key Applications


Kinase Inhibitor SAR: 5-Position Diversification

5-Bromo-3-cyclopropyl-1-methylindazole serves as a direct precursor for synthesizing 5-substituted indazole kinase inhibitors. The 5-bromo handle enables rapid diversification via Suzuki-Miyaura, Buchwald-Hartwig, or Sonogashira cross-couplings to introduce aryl, heteroaryl, or amine moieties [1]. Literature precedent demonstrates that 5-substituted indazoles derived from this scaffold class exhibit potent inhibition of kinases including GSK3β, ROCK2, Aurora2, and JAK2 [2]. The cyclopropyl group enhances metabolic stability, making this compound particularly valuable for optimizing early hits into lead candidates with improved pharmacokinetic profiles [3].

Parallel Synthesis & Chemical Library Production

The compound's 5-bromo substituent is ideally positioned for high-throughput parallel synthesis workflows. The commercial availability of 5-bromo-3-cyclopropyl-1-methylindazole at 98% purity [1] ensures consistent starting material quality across large library production runs. The N1-methyl group eliminates the need for N-protection steps, and the cyclopropyl group imparts drug-like properties without requiring additional synthetic manipulation [2]. This combination of structural features reduces the number of synthetic steps per library member, accelerating the production of diverse indazole-based screening collections [3].

Hit-to-Lead Metabolic Stability Optimization

For hit compounds identified with suboptimal microsomal stability, incorporating the 3-cyclopropyl-1-methylindazole scaffold can serve as a strategic replacement for metabolically labile cores. The cyclopropyl group at the 3-position has been demonstrated in class-level SAR to reduce plasma clearance and limit oxidative metabolism [1]. The N1-methyl group further blocks N-glucuronidation and N-oxidation pathways [2]. Procurement of 5-bromo-3-cyclopropyl-1-methylindazole allows medicinal chemistry teams to rapidly synthesize and evaluate analogs bearing this stability-optimized scaffold, potentially rescuing promising hit series from attrition due to poor ADME properties [3].

PROTAC Degraders & Chemical Probe Synthesis

The 5-bromo position of this compound provides an orthogonal handle for conjugation to linkers in PROTAC (Proteolysis Targeting Chimera) and other bifunctional degrader molecules. The compound is specifically categorized by vendors as a 'Protein Degrader Building Block' [1]. The cyclopropyl and N-methyl substituents contribute to favorable physicochemical properties for cellular permeability and target engagement, while the 5-bromo group can be selectively functionalized to attach E3 ligase-binding moieties via copper-catalyzed or palladium-catalyzed coupling chemistries [2]. This enables the systematic construction of indazole-based degrader libraries for target validation and chemical biology applications [3].

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